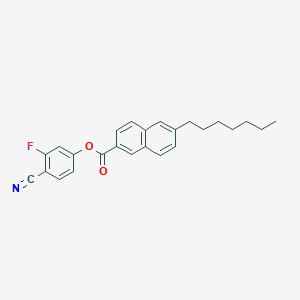
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a fluorine atom, and a heptyl chain attached to a naphthalene carboxylate core, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The cyano and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic effects and use in drug design.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The heptyl chain and naphthalene core contribute to the compound’s hydrophobicity and overall stability, affecting its behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar in structure but with a pentyl chain instead of a heptyl chain.
4-Cyano-3-fluorophenylboronic acid: Contains a boronic acid group instead of a naphthalene carboxylate core.
Uniqueness
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate is unique due to its combination of a cyano group, a fluorine atom, and a heptyl chain attached to a naphthalene carboxylate core. This specific arrangement of functional groups and structural elements imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
105883-98-5 |
|---|---|
Fórmula molecular |
C25H24FNO2 |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(4-cyano-3-fluorophenyl) 6-heptylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C25H24FNO2/c1-2-3-4-5-6-7-18-8-9-20-15-21(11-10-19(20)14-18)25(28)29-23-13-12-22(17-27)24(26)16-23/h8-16H,2-7H2,1H3 |
Clave InChI |
UODKEIVOQBBNOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




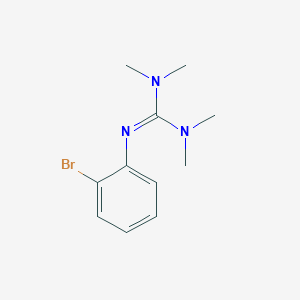
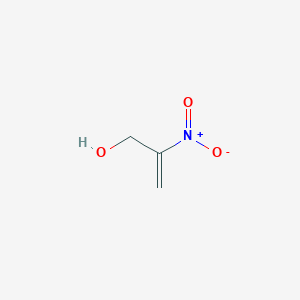

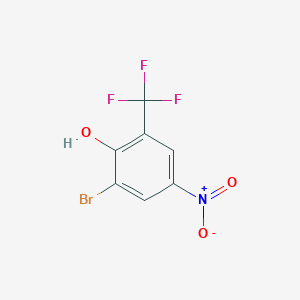
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
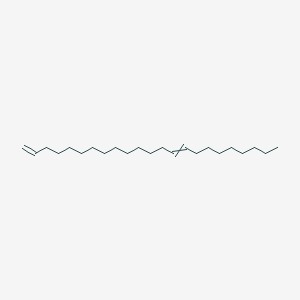
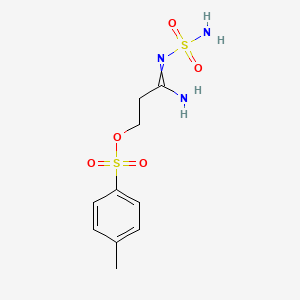
![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)

![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)

![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
